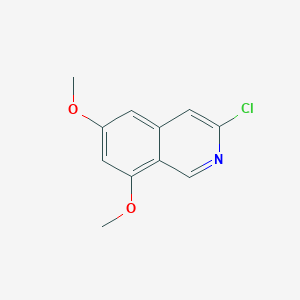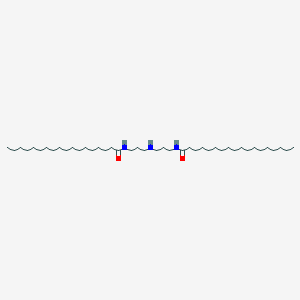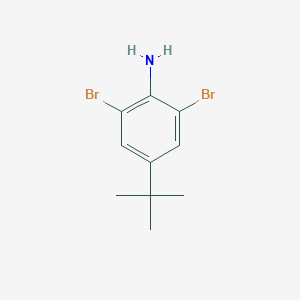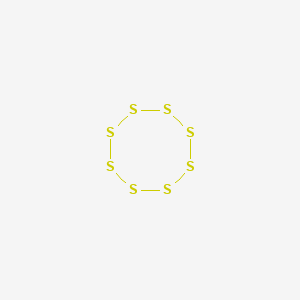
3-Chloro-6,8-dimethoxyisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6,8-dimethoxyisoquinoline, also known as CDI, is a chemical compound that belongs to the isoquinoline family. It has been widely studied for its potential use in scientific research applications due to its unique properties. In
Mecanismo De Acción
3-Chloro-6,8-dimethoxyisoquinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-Chloro-6,8-dimethoxyisoquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of 3-Chloro-6,8-dimethoxyisoquinoline is still being studied, but it is believed to involve the inhibition of various signaling pathways.
Biochemical and Physiological Effects
3-Chloro-6,8-dimethoxyisoquinoline has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-Chloro-6,8-dimethoxyisoquinoline has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-6,8-dimethoxyisoquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in vitro. 3-Chloro-6,8-dimethoxyisoquinoline also has the potential to be used as a fluorescent probe for the detection of metal ions in biological systems. However, 3-Chloro-6,8-dimethoxyisoquinoline has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain experiments. 3-Chloro-6,8-dimethoxyisoquinoline also has limited stability in solution, which can affect its effectiveness in certain assays.
Direcciones Futuras
There are several future directions for research on 3-Chloro-6,8-dimethoxyisoquinoline. One area of research is the development of more efficient and effective synthesis methods for 3-Chloro-6,8-dimethoxyisoquinoline. Another area of research is the study of 3-Chloro-6,8-dimethoxyisoquinoline's potential use in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-Chloro-6,8-dimethoxyisoquinoline and its potential as a fluorescent probe for the detection of metal ions in biological systems.
Métodos De Síntesis
3-Chloro-6,8-dimethoxyisoquinoline can be synthesized through a multi-step process. The first step involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid in the presence of a catalyst to form 2,3,4-trimethoxyphenylacetic acid. The second step involves the conversion of 2,3,4-trimethoxyphenylacetic acid to 2,3,4-trimethoxyphenylacetonitrile through a reaction with thionyl chloride. The third step involves the reaction of 2,3,4-trimethoxyphenylacetonitrile with 2-chloroacetamide in the presence of a base to form 3-Chloro-6,8-dimethoxyisoquinoline.
Aplicaciones Científicas De Investigación
3-Chloro-6,8-dimethoxyisoquinoline has been studied for its potential use in scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 3-Chloro-6,8-dimethoxyisoquinoline has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
13388-76-6 |
|---|---|
Nombre del producto |
3-Chloro-6,8-dimethoxyisoquinoline |
Fórmula molecular |
C11H10ClNO2 |
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
3-chloro-6,8-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO2/c1-14-8-3-7-4-11(12)13-6-9(7)10(5-8)15-2/h3-6H,1-2H3 |
Clave InChI |
BIULUAPDABAFAS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C=NC(=CC2=C1)Cl)OC |
SMILES canónico |
COC1=CC(=C2C=NC(=CC2=C1)Cl)OC |
Otros números CAS |
13388-76-6 |
Sinónimos |
3-CHLORO-6,8-DIMETHOXYISOQUINOLINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)






]-](/img/structure/B81546.png)


